molecular formula C17H12ClNO3S B7793308 {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B7793308
M. Wt: 345.8 g/mol
InChI Key: QYGZPIIKYHNMPF-UHFFFAOYSA-N
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Description

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with thioamide to form the thiazole ring, followed by acetic acid addition to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiazole ring in {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGZPIIKYHNMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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